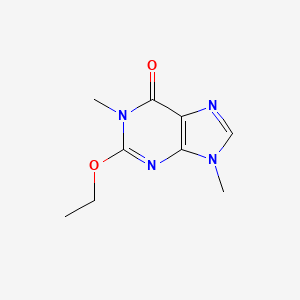
4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide (abbreviated as 4-FMC) is a chemical compound that belongs to the piperazine family. It is a synthetic drug that has been used for scientific research purposes, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide is not fully understood, but it is thought to act as a reuptake inhibitor for several neurotransmitters, including serotonin, dopamine, and norepinephrine. By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to increased neurotransmission and subsequent physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the dose and route of administration. In general, it has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal models. It has also been shown to have anxiogenic and anorectic effects, as well as potential therapeutic effects in the treatment of depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide in lab experiments is its high potency and selectivity for specific neurotransmitter receptors. This allows researchers to study the effects of neurotransmitter systems in a more targeted and precise manner. However, there are also limitations to its use, particularly in terms of its potential for abuse and addiction. It is important for researchers to use caution when working with this compound and to follow all appropriate safety protocols.
Orientations Futures
There are many potential future directions for research on 4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide. One area of interest is its potential therapeutic effects in the treatment of depression and anxiety disorders. Another area of interest is its potential as a tool for studying the role of specific neurotransmitter systems in various physiological and pathological processes. Additionally, further research is needed to better understand the long-term effects of this compound use and its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of 4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide involves the reaction of 4-fluorobenzaldehyde and N-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with carbon disulfide to form the corresponding thioamide. This synthesis method has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-N-methyl-1-piperazinecarbothioamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for a number of neurotransmitter receptors, including the serotonin transporter, dopamine transporter, and norepinephrine transporter. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3S/c1-14-12(17)16-8-6-15(7-9-16)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKFLOCCADZSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-pyrrolidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5742025.png)
![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)
![1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5742036.png)





![N-[2-(acetylamino)phenyl]-3-methoxybenzamide](/img/structure/B5742080.png)


![3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5742108.png)

